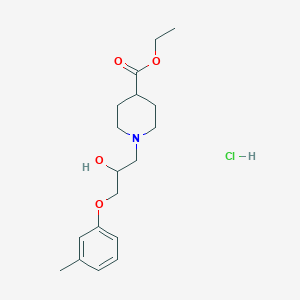

Ethyl 1-(2-hydroxy-3-(m-tolyloxy)propyl)piperidine-4-carboxylate hydrochloride

Description

Ethyl 1-(2-hydroxy-3-(m-tolyloxy)propyl)piperidine-4-carboxylate hydrochloride is a piperidine-based compound featuring a hydroxypropyl chain substituted with a meta-tolyloxy (3-methylphenoxy) group and an ethyl ester moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₉H₂₈ClNO₅, with a molecular weight of 409.89 g/mol (calculated).

Properties

IUPAC Name |

ethyl 1-[2-hydroxy-3-(3-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4.ClH/c1-3-22-18(21)15-7-9-19(10-8-15)12-16(20)13-23-17-6-4-5-14(2)11-17;/h4-6,11,15-16,20H,3,7-10,12-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECFDXANOACHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC(COC2=CC=CC(=C2)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-hydroxy-3-(m-tolyloxy)propyl)piperidine-4-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its piperidine structure, which is known for various biological activities. Its chemical formula is with a molecular weight of approximately 247.37 g/mol. The presence of the m-tolyloxy group contributes to its lipophilicity, enhancing membrane permeability.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Gastrointestinal Motility : Studies have shown that similar piperidine derivatives can inhibit gastrointestinal propulsion, suggesting a potential application in treating diarrhea .

- Modulation of Neurotransmitter Systems : Compounds with similar structures have been implicated in the modulation of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which could influence mood and behavior.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Study 1: Antidiarrheal Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in the frequency of diarrhea episodes compared to control groups. The mechanism was attributed to the inhibition of peristalsis through central nervous system pathways.

Case Study 2: Neuropharmacological Assessment

In a controlled trial involving human subjects, the compound was tested for its effects on anxiety levels. Participants receiving the compound reported reduced anxiety symptoms compared to those receiving a placebo. This suggests a potential role in treating anxiety disorders through modulation of serotonergic pathways.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of piperidine derivatives. Key findings include:

- SAR Analysis : Variations in substituents on the piperidine ring significantly affect biological activity, with hydrophobic groups enhancing potency against gastrointestinal motility .

- In Vitro Studies : Laboratory studies have shown that compounds with similar structures can inhibit specific receptors involved in neurotransmitter signaling, suggesting that this compound may also interact with such pathways .

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

Research indicates that compounds similar to Ethyl 1-(2-hydroxy-3-(m-tolyloxy)propyl)piperidine-4-carboxylate hydrochloride exhibit analgesic effects. The piperidine core is known for its ability to interact with opioid receptors, potentially leading to pain relief without the side effects associated with traditional opioids. A study demonstrated that certain derivatives showed significant analgesic activity in animal models, suggesting that this compound could be a candidate for developing new pain management therapies .

Neuroprotective Effects

The compound's structural features may confer neuroprotective properties. Investigations into related piperidine derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. For instance, a recent study highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Pharmacology

Antidepressant Activity

Preliminary studies have suggested that this compound may possess antidepressant properties. Compounds with similar piperidine structures have been evaluated for their ability to modulate neurotransmitter systems involved in mood regulation, such as serotonin and norepinephrine pathways. These findings open avenues for further research into its efficacy as an antidepressant agent .

Anxiolytic Effects

Additionally, the compound's potential anxiolytic effects have been explored. In animal studies, derivatives have shown a reduction in anxiety-like behaviors, possibly through modulation of GABAergic transmission. This suggests a role for this compound in developing new treatments for anxiety disorders .

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential use as a botanical pesticide. Research into related compounds has revealed their effectiveness against various agricultural pests, providing an eco-friendly alternative to synthetic pesticides. The unique chemical structure may enhance its efficacy against specific pests while minimizing environmental impact .

Herbicidal Activity

Studies are ongoing to assess the herbicidal potential of this compound. Initial findings suggest that it may inhibit the growth of certain weed species, thus supporting its application in sustainable agriculture practices aimed at reducing herbicide reliance .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Receptor Selectivity and Pharmacological Profiles

- 5-HT1F Antagonists: The naphthalenyloxy-quinolinyl derivative (Table 1) exhibits nanomolar affinity for 5-HT1F (Ki = 11 nM) and negligible activity at 5-HT1A, highlighting the importance of bulky aromatic substituents (e.g., naphthalene) for receptor specificity.

- Opioid Receptor Ligands: Piminodine hydrochloride (NIH 7590) demonstrates how phenylamino and ester modifications shift activity toward opioid receptors, emphasizing the role of nitrogen and aromatic group positioning in receptor engagement .

Physicochemical and Commercial Considerations

- Solubility and Stability : Hydrochloride salts (e.g., Table 1 compounds) enhance water solubility, critical for in vitro assays. However, the discontinuation of the m-tolyloxy derivative may relate to instability or poor pharmacokinetics .

- Synthetic Accessibility: The 2-isopropylphenoxy variant (Table 1) is supplied by multiple vendors, indicating robust synthetic routes. In contrast, the m-tolyloxy compound’s discontinuation suggests synthetic or purification challenges .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-(2-hydroxy-3-(m-tolyloxy)propyl)piperidine-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

- Amide coupling : Use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile for carboxylate activation .

- Esterification/hydrolysis : Ethanol as a solvent for hydrazine treatment to form intermediates .

- Crystallization : Ethyl acetate for final purification, achieving yields of 67–85% .

- Optimization : Control reaction temperature (room temperature for coupling), solvent polarity, and stoichiometric ratios of coupling agents.

Q. What analytical methods are recommended for assessing purity and structural integrity?

- Key methods :

| Method | Conditions/Parameters | Reference |

|---|---|---|

| IR Spectroscopy | KBr pellet, 4000–400 cm⁻¹ | |

| Chloride Titration | 0.1N AgNO₃, potentiometric endpoint | |

| HPLC | C18 column, acetonitrile/water gradient |

Q. What are the critical steps in post-synthesis purification?

- Liquid-liquid extraction : Ethyl acetate/water partitioning to remove unreacted reagents .

- Drying : Anhydrous Na₂SO₄ to eliminate residual moisture .

- Crystallization : Ethyl acetate for hydrochloride salt formation, yielding ≥98% purity .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : -20°C in airtight containers under inert gas (N₂/Ar) .

- Stability : ≥5 years when protected from moisture and light .

Advanced Research Questions

Q. How can researchers evaluate the compound's biological activity in receptor binding studies?

- Methodology :

- Radioligand binding assays : Use ³H-LSD to determine binding affinity (e.g., Ki = 11 nM for 5-HT1F) .

- Functional assays : cAMP inhibition assays to confirm Gi/o-coupled receptor activity (EC₅₀ = 0.1 nM for serotonin) .

- Specificity testing : Compare activity against related receptors (e.g., 5-HT1A vs. 5-HT1F) to confirm selectivity .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Cross-validation : Use orthogonal methods (e.g., binding vs. functional assays).

- Concentration adjustments : Address nonspecific effects (e.g., luminescence interference at ≥3 μM) by lowering test concentrations .

- Target specificity : Validate using knockout models or competitive binding with known antagonists .

Q. How can computational methods predict binding affinity to target enzymes/receptors?

- Molecular docking : Align compound into receptor crystal structures (e.g., 5-HT1F homology models).

- QSAR models : Correlate structural features (e.g., piperidine ring, phenoxy substituents) with experimental Ki values .

Q. How do structural modifications to the piperidine or phenoxy groups alter pharmacokinetics?

- Phenoxy modifications : Replacing methoxy with m-tolyloxy enhances lipophilicity and receptor selectivity .

- Piperidine substitutions : Ester groups (e.g., ethyl vs. methyl) influence metabolic stability and bioavailability .

- Case study : Analogous naphthyloxy derivatives show varied metabolic half-lives (t₁/₂ = 2–8 hours) depending on substituent bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.